molecular formula C14H16N2O3 B5699017 1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea

1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B5699017
M. Wt: 260.29 g/mol
InChI Key: TXJWOBZXTCQIGK-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound that features a furan ring and a methoxy-methylphenyl group connected via a urea linkage

Preparation Methods

The synthesis of 1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of furan-2-ylmethylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride (NaH).

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The furan ring and methoxy-methylphenyl group contribute to its binding affinity and specificity, enabling it to exert its effects at the molecular level.

Comparison with Similar Compounds

1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea can be compared with similar compounds such as:

    1-(Furan-2-ylmethyl)-3-phenylurea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    1-(Furan-2-ylmethyl)-3-(2-methoxyphenyl)urea: Lacks the methyl group, which may alter its steric properties and overall stability.

The presence of both methoxy and methyl groups in this compound contributes to its unique chemical and biological properties, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-5-6-13(18-2)12(8-10)16-14(17)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJWOBZXTCQIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330794
Record name 1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

701969-91-7
Record name 1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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